

Application of Rocbrutinib (LP-168) in Preclinical Drug Screening

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Compound of Interest

Compound Name: BF-168

Cat. No.: B3182409

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Introduction

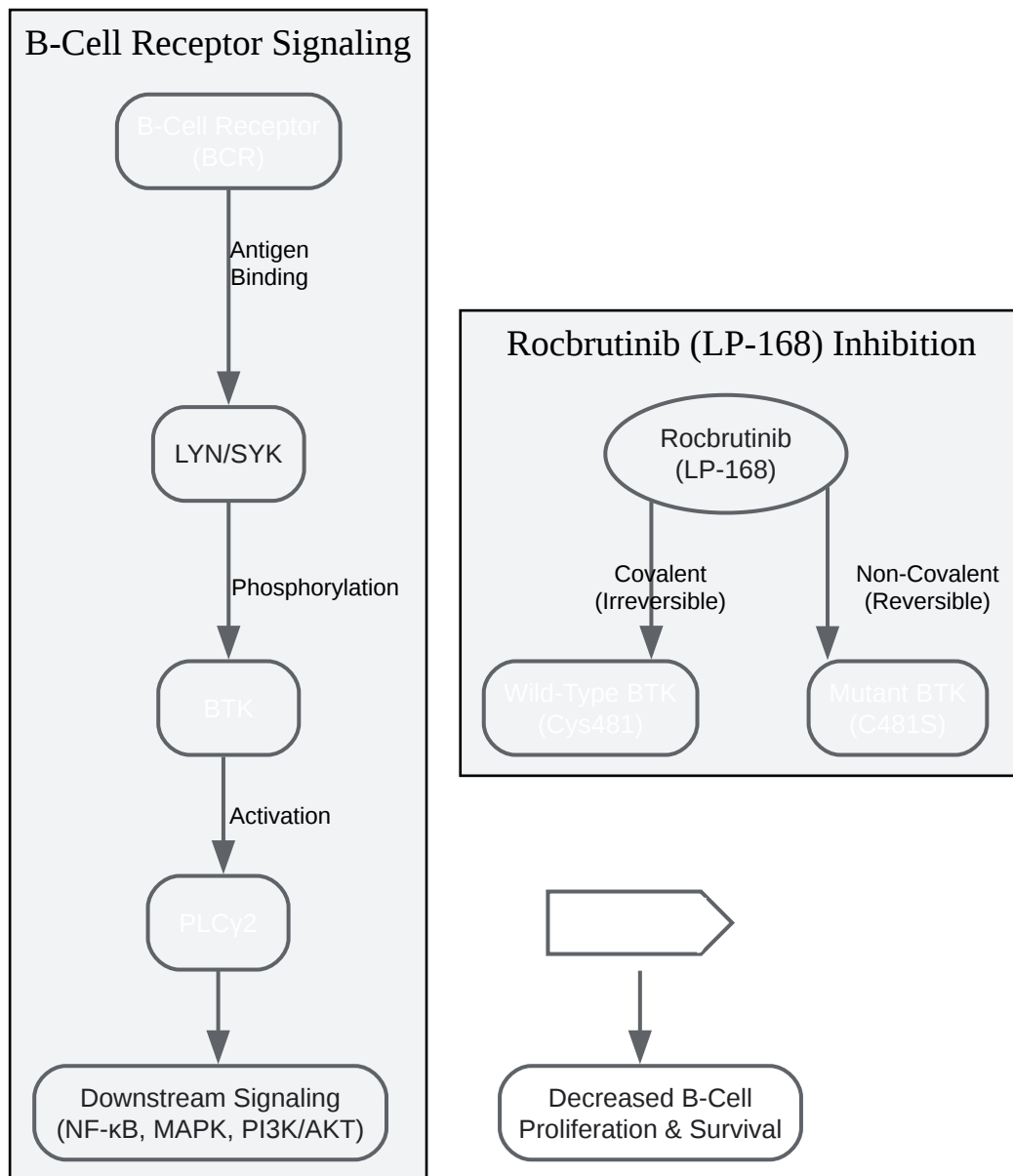
Rocbrutinib (formerly LP-168) is a next-generation, highly selective inhibitor of Bruton's Tyrosine Kinase (BTK) currently under investigation for the treatment of B-cell malignancies.[1] [2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in diseases such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] Rocbrutinib distinguishes itself through a dual-binding mechanism, acting as both a covalent and non-covalent inhibitor of BTK. This allows it to effectively target wild-type BTK and also overcome common resistance mutations that affect other BTK inhibitors.[2][3]

These application notes provide a comprehensive overview of the preclinical evaluation of rocbrutinib, including its mechanism of action, key in vitro and in vivo data, and detailed protocols for its screening and characterization.

Mechanism of Action

Rocbrutinib exhibits a unique dual mechanism of action that allows it to potently inhibit both wild-type and mutated BTK. In the presence of wild-type BTK, rocbrutinib forms an irreversible covalent bond with the cysteine residue at position 481 (C481) in the active site, similar to first and second-generation BTK inhibitors. However, when the C481 residue is mutated (e.g., C481S), which is a common mechanism of resistance to covalent BTK inhibitors, rocbrutinib

can switch to a reversible, non-covalent binding mode to inhibit the enzyme's activity. Furthermore, preclinical data suggests that rocbrutinib is also effective against the T474I "gatekeeper" mutation, which confers resistance to non-covalent BTK inhibitors. This dual-binding capability makes rocbrutinib a promising therapeutic agent for both treatment-naïve patients and those who have developed resistance to other BTK inhibitors.



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Figure 1: Mechanism of action of Rocbrutinib (LP-168) in the BCR signaling pathway.

Data Presentation

In Vitro Efficacy

Assay Type	Cell Line/Target	Parameter	Value	Reference
Enzymatic Assay	Wild-Type BTK	IC50	0.11 nM	
Enzymatic Assay	C481S Mutant BTK	IC50	1.0 nM	
Cell-Based Assay	Primary CLL Cells (BTK Phosphorylation)	Inhibition	92%	
Cell-Based Assay	Primary CLL Cells (PLCy2 Phosphorylation)	Inhibition	41%	
Cytotoxicity Assay	TMD8 C481S BTK Cells	Cytotoxicity	24%	
Cytotoxicity Assay	TMD8 T474I BTK Cells	Cytotoxicity	13%	

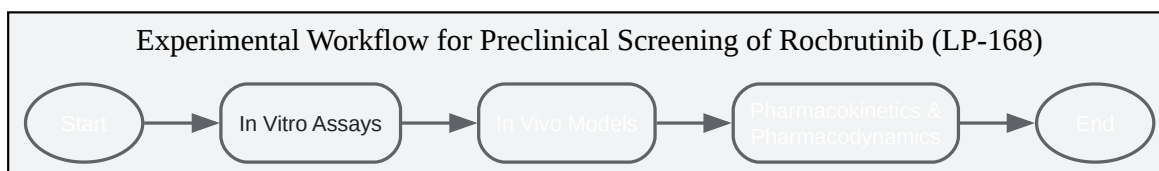
In Vivo Efficacy

Animal Model	Treatment	Outcome	Result	Reference
Eμ-TCL1 Mouse Engraftment	Rocbrutinib (50 mg/kg) vs. Vehicle	Median Survival	51 vs. 44 days (p=0.0018)	
Eμ-TCL1 Mouse Engraftment	Rocbrutinib (50 mg/kg) vs. Ibrutinib (50 mg/kg)	Median Survival	51 vs. 45 days (p=0.0098)	
Eμ-MTCP1 Mouse Engraftment	Rocbrutinib (50 mg/kg) vs. Vehicle	Median Survival	122 vs. 62 days (p<0.0001)	
Eμ-MTCP1 Mouse Engraftment	Rocbrutinib (50 mg/kg) vs. Ibrutinib (50 mg/kg)	Median Survival	122 vs. 96 days (p=0.0162)	

Pharmacokinetics (from Phase 1 Clinical Trial)

Parameter	Value	Reference
Tmax (fasted state)	~2 to 3 hours	
Terminal Half-life	15.1 hours	
Steady State AUC24h	84.8 h*μg/ml	
Steady State Cmax	4821 ng/ml	

Experimental Protocols



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